molecular formula C9H8N2O2 B1330751 3-Aminobenzofuran-2-carboxamide CAS No. 54802-10-7

3-Aminobenzofuran-2-carboxamide

Cat. No. B1330751
CAS RN: 54802-10-7
M. Wt: 176.17 g/mol
InChI Key: FXOYSSLDDDZIJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-ABFC involves several steps, including the use of reagents and conditions such as TFA, HNO3, H2/Pd/C, EtOH, THF, HCl, HBF4, NaNO2, xylene, n-BuLi, TEMED, hexane, dry ice, NaOH, MeOH, i-BuOCOCl, NMM, and 30% NH4OH . Another method involves the anodic oxidation of 4,4’-biphenol (4BP) in the presence of some CH-acid compounds (malononitrile, methyl cyanoacetate, and ethyl cyanoacetate) as nucleophiles by controlling the potential during electrolysis .


Molecular Structure Analysis

The molecular formula of 3-ABFC is C9H8N2O2 . Its molecular weight is 176.17 g/mol . The structure of 3-ABFC includes a benzofuran ring, which is a heterocyclic compound consisting of fused benzene and furan rings .


Chemical Reactions Analysis

The chemical reactions involving 3-ABFC are complex and depend on the specific conditions and reagents used . For example, it can undergo reactions with various nucleophiles under controlled potential during electrolysis .


Physical And Chemical Properties Analysis

3-ABFC has a molecular weight of 176.17 g/mol . It has a density of 1.4±0.1 g/cm3, a boiling point of 370.9±22.0 °C at 760 mmHg, and a flash point of 178.1±22.3 °C . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 1 freely rotating bond .

Scientific Research Applications

Synthesis of Biologically Active Compounds

3-Aminobenzofuran-2-carboxamide and related compounds play a crucial role in the synthesis of various biologically active compounds. For instance, 2-Aminothiophene-3-carboxamide derivatives have been used to synthesize annulated products with pharmaceutical interest, highlighting their potential in drug discovery and development (Wardakhan et al., 2005).

Inhibitors for Poly(ADP-ribose)polymerase-1 (PARP-1)

Studies have shown that derivatives of 3-Aminobenzofuran-2-carboxamide, such as 2,3-Dihydrobenzofuran-7-carboxamide, are effective as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). These inhibitors have been evaluated for their potential in treating diseases related to PARP-1 malfunction, indicating their significance in therapeutic applications (Patel et al., 2014).

Chemosensor Applications

The compound has found utility as a chemosensor, particularly in detecting toxic substances. For example, a novel diarylethene chemosensor comprising 3-aminobenzofuran-2-carboxamide Schiff base was synthesized for the detection of cyanide and Zn2+. Its ability to visibly change color in the presence of these substances demonstrates its practical application in environmental monitoring and safety (Gao et al., 2019).

Photophysical Properties and Luminescence

Research has also been conducted on the photophysical properties of compounds related to 3-Aminobenzofuran-2-carboxamide. For instance, studies on 2-amino-3-carboxamide-1,1′-biaryls and related derivatives revealed their luminescent properties, especially in the blue region, which can have applications in material science and optical technologies (Novanna et al., 2020).

Safety And Hazards

3-ABFC is classified as Acute Tox. 3 Oral - Skin Sens. 1, meaning it is toxic if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves, and seeking immediate medical attention if swallowed or if skin irritation or rash occurs .

properties

IUPAC Name

3-amino-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOYSSLDDDZIJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344933
Record name 3-Amino-1-benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminobenzofuran-2-carboxamide

CAS RN

54802-10-7
Record name 3-Amino-1-benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminobenzofuran-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
M Novanna, S Kannadasan, P Shanmugam - Tetrahedron Letters, 2019 - Elsevier
… In order to show reactivity and diversity of the reactions, amino amides such as 3-aminobenzofuran-2-carboxamide 1d (position of amine and amide reverted) and 2-amino pyridine-3-…
Number of citations: 23 www.sciencedirect.com
HJ Jang, A Kim, JM Jung, M Lee… - Bulletin of the Korean …, 2018 - Wiley Online Library
… the condensation combination of 3-aminobenzofuran-2-carboxamide and salicylaldehyde. Sensor … Considering these characters, we combined 3-aminobenzofuran-2-carboxamide and …
Number of citations: 6 onlinelibrary.wiley.com
HJ Jang, JB Chae, JM Jung, H So… - Bulletin of the Korean …, 2019 - Wiley Online Library
… HMBC was obtained by the reaction of 3-aminobenzofuran-2-carboxamide and 2-hydroxyl-3-methoxylbenzaldehyde. The compound HMBC can detect Co 2+ , Cu 2+ , and Zn 2+ …
Number of citations: 9 onlinelibrary.wiley.com
W Gao, H Li, Y Zhang, S Pu - Tetrahedron, 2019 - Elsevier
… Wherefore, we designed and synthesized a novel diarylethene chemosensor comprising 3-aminobenzofuran-2-carboxamide, which can detect both CN − and Zn 2+ with high selectivity …
Number of citations: 21 www.sciencedirect.com
HJ Jang, JH Kang, M Lee, MH Lim… - Industrial & Engineering …, 2018 - ACS Publications
… Sensor 1 was prepared through the reaction of 3-aminobenzofuran-2-carboxamide with 4-diethylaminosalicylaldehyde. Sensor 1 showed a selective “off–on” fluorescent response …
Number of citations: 40 pubs.acs.org
P Madhu, P Sivakumar, R Sribalan - New Journal of Chemistry, 2019 - pubs.rsc.org
… Synthesis of 3-aminobenzofuran-2-carboxamide (3) 59 . 2-(Cyanomethoxy)benzonitrile (0.00632 mol) 2 was dissolved in 100 mL of ethanol and KOH (0.00948 mol) was added. The …
Number of citations: 7 pubs.rsc.org
H Wei, T Li, Y Zhou, L Zhou, Q Zeng - Synthesis, 2013 - thieme-connect.com
… 3-Aminobenzofuran-2-carboxamide reacted with 3-methyl- and 3-fluorobenzyl bromides to afford the desired products 3v and 3w, respectively, (entries 5 and 6), which are promising …
Number of citations: 43 www.thieme-connect.com
Y Wang, K Li, W Xu, S Gou - Bioorganic Chemistry, 2023 - Elsevier
… Synthesis of 3-aminobenzofuran-2-carboxamide (3). Compound 2 (1.0 g, 5.7 mmol) was dissolved in a solution of KOH (0.9 g, 17.0 mmol) in ethanol (120 mL), and stirred at 80 ℃ for 10 …
Number of citations: 1 www.sciencedirect.com
FA Trofimov, GF Lelyak, LI Shevchenko… - Chemistry of Heterocyclic …, 1974 - Springer
… 3-Aminobenzofuran-2-carboxamide (V). A mixture of 5.7 g (0.037 mole) of amide VIII and 0.2 g of sodium ethoxide in 55 ml of absolute alcohol was refluxed for 1 h, after which the …
Number of citations: 2 link.springer.com
FA Trofimov, LI Shevchenko, GF Lelyak… - Chemistry of Heterocyclic …, 1975 - Springer
… A mixture of 2.5 g (14 mmole)of 3-aminobenzofuran-2carboxamide [1], 22 ml of ethyl orthoformate, and 23 ml of acetic anhydride was refluxed for 2 h, after which the solvent and excess …
Number of citations: 1 link.springer.com

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